molecular formula C23H24ClN3O2 B2384211 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide CAS No. 946266-12-2

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide

Cat. No. B2384211
CAS RN: 946266-12-2
M. Wt: 409.91
InChI Key: VRSDPCXSLLWCLD-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide” is a complex organic molecule. It contains a pyridazine ring, which is a type of nitrogen-containing heterocycle . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridazine ring, a type of nitrogen-containing heterocycle, as well as phenyl groups and an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyridazine derivatives can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility in various solvents, and spectral properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies on related heterocyclic compounds have demonstrated various synthetic methods leading to the development of compounds with expected biological activities. For instance, Sayed et al. (2003) discussed the synthesis of pyridazinone derivatives and their derivatives through reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrin, leading to compounds exhibiting antimicrobial and antifungal activities (Sayed et al., 2003). Similarly, Abubshait (2007) described the efficient synthesis and reactions of novel indolylpyridazinone derivatives, showcasing antibacterial activities (Abubshait, 2007).

Biological Activity Studies

Further research into the derivatives of pyridazine, such as those by Sharma et al. (2013), has explored the anticonvulsant and muscle relaxant activities of new dihydropyridazin-3(2H)-one derivatives. Their findings suggest significant potential in medical applications, particularly in the treatment of convulsions (Sharma et al., 2013).

Chemical Structure and Drug Development

The development of heterocyclic compounds extends to their structural analysis and potential as pharmaceutical agents. Sallam et al. (2021) synthesized and analyzed the structure of a chloro-triazolo-pyridazine compound, detailing its molecular structure through spectroscopic techniques and X-ray diffraction. This research underscores the compound's significance in medicinal chemistry, highlighting its potential pharmaceutical importance (Sallam et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyridazine derivatives have shown a range of biological activities, but the exact mechanisms are not always clearly understood .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16(2)17-7-11-20(12-8-17)25-22(28)4-3-15-27-23(29)14-13-21(26-27)18-5-9-19(24)10-6-18/h5-14,16H,3-4,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSDPCXSLLWCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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